molecular formula C9H8INO3 B8459883 3-((4-Iodophenyl)amino)-3-oxopropanoic acid

3-((4-Iodophenyl)amino)-3-oxopropanoic acid

Cat. No. B8459883
M. Wt: 305.07 g/mol
InChI Key: UJHSNFKCBJUMQQ-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

A mixture containing 4-iodoaniline (400 g, 1.83 mol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (263 g, 1.83 mol) was stirred at 80° C. After 2 hours, the mixture was cooled to 23° C. and then ethyl acetate (5 L) was added. The mixture was extracted with aqueous sodium hydroxide solution (110 g of sodium hydroxide dissolved in 5 L of water). The basic aqueous layer was washed with ethyl acetate (3 L). The washed layer was brought to pH 2 with 6 M aqueous hydrochloric acid solution. The acidic aqueous solution was extracted with ethyl acetate (3×3 L). The organic layers were combined and the combined solution was dried with magnesium sulfate. The dried solution was filtered and the filtrate was concentrated to afford the title compound as a yellow solid.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.CC1(C)[O:15][C:14](=O)[CH2:13][C:12](=[O:17])[O:11]1>C(OCC)(=O)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:15])[CH2:13][C:12]([OH:17])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
263 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Two
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with aqueous sodium hydroxide solution (110 g of sodium hydroxide dissolved in 5 L of water)
WASH
Type
WASH
Details
The basic aqueous layer was washed with ethyl acetate (3 L)
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous solution was extracted with ethyl acetate (3×3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)NC(CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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